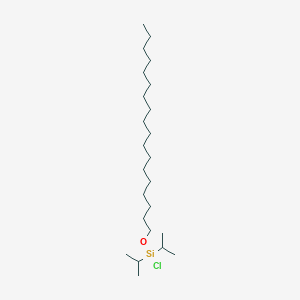
Chloro(octadecyloxy)di(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(octadecyloxy)di(propan-2-yl)silane is a chemical compound with the molecular formula C24H51ClOSi. It is a type of organosilicon compound, which means it contains carbon-silicon bonds. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(octadecyloxy)di(propan-2-yl)silane typically involves the reaction of octadecyloxy alcohol with di(propan-2-yl)chlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Octadecyloxy alcohol+Di(propan-2-yl)chlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any by-products or unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(octadecyloxy)di(propan-2-yl)silane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alcohols or amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.
Major Products
Substitution: The major products are the substituted silanes, where the chlorine atom is replaced by the nucleophile.
Hydrolysis: The major products are silanols and hydrochloric acid.
Applications De Recherche Scientifique
Chloro(octadecyloxy)di(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biological molecules, such as proteins and nucleic acids, to study their functions and interactions.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of Chloro(octadecyloxy)di(propan-2-yl)silane involves the formation of strong covalent bonds between the silicon atom and other atoms or molecules. The chlorine atom acts as a leaving group, allowing the silicon atom to form new bonds with nucleophiles. This property is exploited in various applications, such as surface modification and organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloro(diisopropyl)(octadecyloxy)silane
- Diisopropylchlorosilane
- Octadecyloxychlorosilane
Uniqueness
Chloro(octadecyloxy)di(propan-2-yl)silane is unique due to its combination of a long alkyl chain (octadecyloxy group) and two isopropyl groups attached to the silicon atom. This structure imparts specific properties, such as hydrophobicity and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
184719-60-6 |
|---|---|
Formule moléculaire |
C24H51ClOSi |
Poids moléculaire |
419.2 g/mol |
Nom IUPAC |
chloro-octadecoxy-di(propan-2-yl)silane |
InChI |
InChI=1S/C24H51ClOSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(25,23(2)3)24(4)5/h23-24H,6-22H2,1-5H3 |
Clé InChI |
YYUDBKMVBASMEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCO[Si](C(C)C)(C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


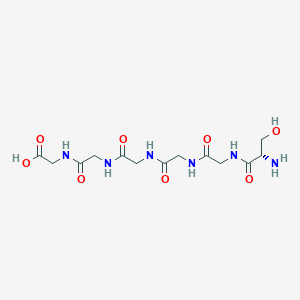
![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)
![Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl-](/img/structure/B14250157.png)
![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)
![Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester](/img/structure/B14250176.png)
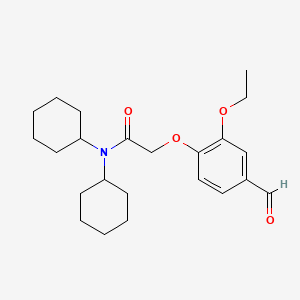
![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
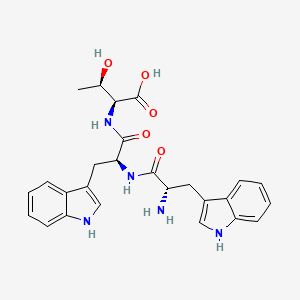
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
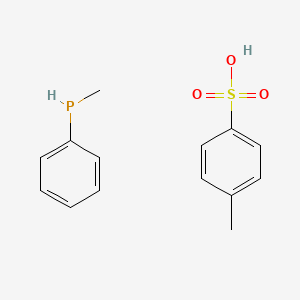
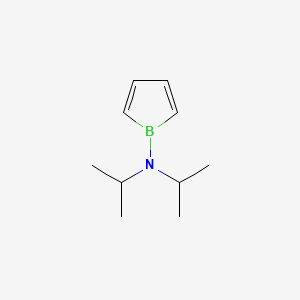
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
